4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
4-Bromo-3-fluoro-4-(4-methylpiperazinomethyl) benzophenone, or 4-Bromo-3-fluoro-4-MPMB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4-Bromo-3-fluoro-4-MPMB is used in organic synthesis, catalysis, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its ability to promote efficient and selective reactions.
Scientific Research Applications
-
Photoreduction Study
- Field : Chemistry
- Application : This compound was used in a quantitative study of photoreduction .
- Method : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results : The study yielded a photoreduction quantum efficiency of 7.75% .
-
Synthesis and Photoreduction Study
- Field : Chemistry
- Application : 4-methylbenzophenone was synthesized and a photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
- Method : The synthesis was done using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
- Results : The results of the experiment were not specified .
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRXFNLJFIJFHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642980 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-81-8 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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